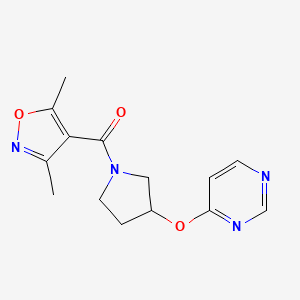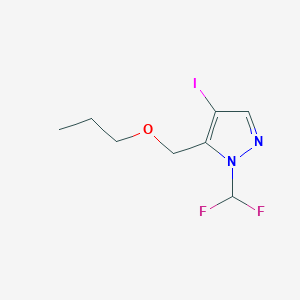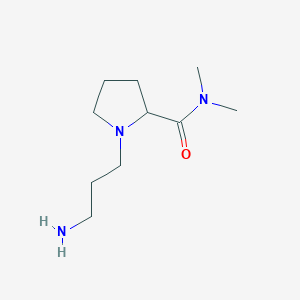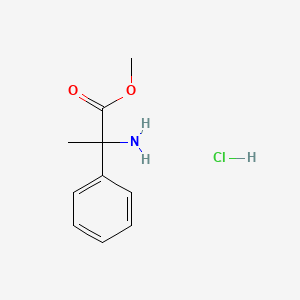
1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their diverse biological activities, including inhibition of carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes. Inhibitors of CAs have therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of suitable amines with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of related sulfonamide compounds has been reported where a key intermediate, such as an indenone or acetophenone derivative, is reacted with hydrazinobenzenesulfonamide to yield the final sulfonamide product . The synthesis conditions, such as the amount of base, solvent, temperature, and reaction time, are critical factors that influence the yield and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques like FT-IR, FT-Raman, and NMR. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict molecular structural parameters and vibrational frequencies, which can be compared with experimental data to confirm the structure of the synthesized compounds . X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within a crystal structure of the compound .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. For instance, they can undergo condensation reactions with aldehydes to form unsaturated ketones or react with hydrazine derivatives to yield pyrazoles. They can also react with malononitrile to form pyran derivatives or with halocarbonyl compounds to yield thiazolines and thiazolidinones . The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring, which can affect the electron density and steric hindrance around the reactive centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. Theoretical calculations can provide insights into properties like dipole moment, hyperpolarizability, and molecular electrostatic potential, which are important for understanding the reactivity and interaction of these molecules with biological targets . Additionally, thermodynamic properties such as enthalpy, entropy, and heat capacity can be analyzed as a function of temperature to understand the stability and reactivity of these compounds under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide, due to its complex structure, is likely related to research on sulfonamide-containing derivatives for various biological activities. While specific studies on this exact compound were not found, similar sulfonamide derivatives have been extensively studied for their potential as cyclooxygenase-2 (COX-2) inhibitors, with applications in treating conditions like rheumatoid arthritis and osteoarthritis. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2 both in vitro and in vivo, leading to the identification of potent and selective inhibitors such as celecoxib (Penning et al., 1997).
Carbonic Anhydrase Inhibition
Further, the compound's structural features suggest potential for exploring carbonic anhydrase inhibitory activity. Research on related sulfonamide derivatives has shown significant inhibitory effects on carbonic anhydrase isoenzymes, which are crucial for various physiological functions. These studies have found compounds with superior inhibition activity compared to reference drugs, indicating the promise for new therapeutic agents (Kucukoglu et al., 2016), (Tuğrak et al., 2021).
Antimicrobial and Antiproliferative Activities
Moreover, the exploration of sulfonamide derivatives has extended into antimicrobial and antiproliferative activities, indicating a wide range of potential applications in medicinal chemistry. Some studies have shown that these compounds exhibit promising antiproliferative activities against various cancer cell lines, alongside antimicrobial effects (El‐Emary et al., 2002), (Ozmen Ozgun et al., 2019).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-14-17(15(2)21(3)20-14)26(22,23)19-13-18(9-11-24-12-10-18)25-16-7-5-4-6-8-16/h4-8,19H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWUVLXMXTXYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)
